![molecular formula C19H15BrN4O B7692551 2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)

2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

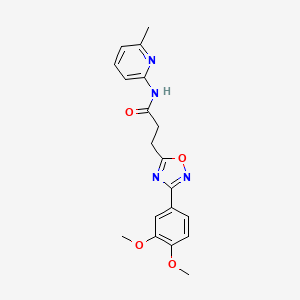

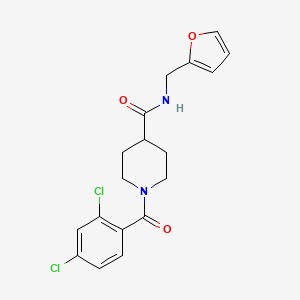

“2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are known for their potential bioactive properties and are often used in the discovery of potent agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction . The process is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This involves the use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide: has been investigated as a novel CDK2 inhibitor for cancer treatment. CDK2 (cyclin-dependent kinase 2) is a key enzyme involved in cell cycle regulation. Inhibition of CDK2 selectively targets tumor cells. Researchers designed and synthesized a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold, including this compound. Key findings include:

Cytotoxic Activity: The compound demonstrated superior cytotoxic activity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also showed moderate activity against hepatocellular carcinoma (HepG-2) cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Enzymatic Inhibition: The compound effectively inhibited CDK2/cyclin A2, with an IC50 value of 0.057 μM. This dual activity against both cell lines and CDK2 makes it promising for further investigation .

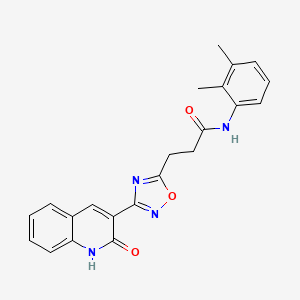

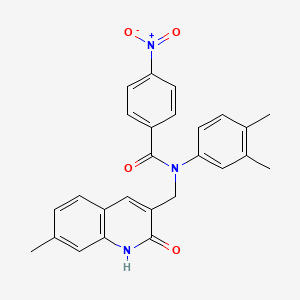

Anti-Tubercular Activity

In another context, researchers explored derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Although the specific compound mentioned was not evaluated, the substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. Further studies could explore its potential in tuberculosis therapy .

Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridine Derivatives

This compound’s pyrazolo[3,4-b]pyridine scaffold is of interest in synthetic chemistry. Researchers have systematically reviewed methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives. These strategies consider the assembly of the pyrazolopyridine system, weighing advantages and drawbacks .

Zukünftige Richtungen

Wirkmechanismus

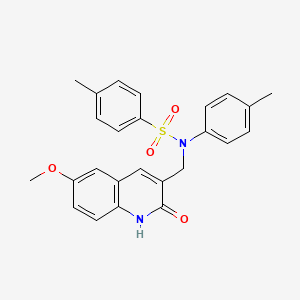

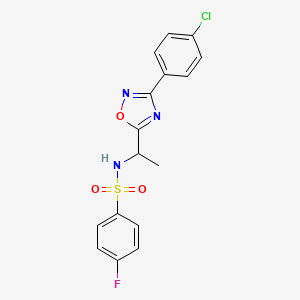

Target of Action

Similar compounds with a pyrazolo[3,4-b]quinoline core have been found to interact with multiple receptors . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a protein kinase involved in cell cycle regulation .

Biochemical Pathways

Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been shown to affect the cdk2/cyclin a2 pathway, which is crucial for cell cycle progression .

Result of Action

Related compounds have shown significant inhibitory activity against certain cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

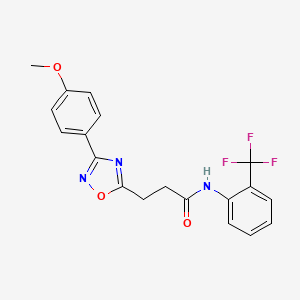

Eigenschaften

IUPAC Name |

2-bromo-N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O/c1-11-6-5-7-12-10-14-17(23-24(2)18(14)21-16(11)12)22-19(25)13-8-3-4-9-15(13)20/h3-10H,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOZJHILCTXQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)

![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)